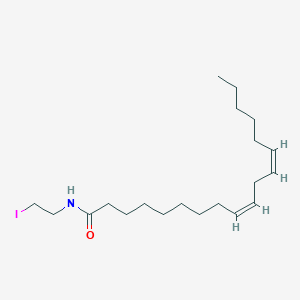
N-(2-iodoethyl)linoleoylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodoethyl)linoleoylamide: is a synthetic compound derived from linoleic acid, a polyunsaturated omega-6 fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-iodoethyl)linoleoylamide can be synthesized through a two-step procedure starting from linoleic acid. The first step involves the conversion of linoleic acid to its corresponding acid chloride, followed by the reaction with 2-iodoethylamine to form the desired amide . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: N-(2-iodoethyl)linoleoylamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The linoleoyl moiety can undergo oxidation to form epoxides or hydroxylated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid or hydrogen peroxide can be used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include N-(2-azidoethyl)linoleoylamide or N-(2-thioethyl)linoleoylamide.
Oxidation Reactions: Products include epoxides or hydroxylated derivatives of the linoleoyl moiety.
Scientific Research Applications
Chemistry: N-(2-iodoethyl)linoleoylamide is used as a precursor in the synthesis of various bioactive molecules and radiolabeled compounds .
Biology: In biological research, this compound is used to study the metabolism and signaling pathways of fatty acid amides .
Industry: The compound is also explored for its potential use in the development of new materials and coatings .
Mechanism of Action
N-(2-iodoethyl)linoleoylamide exerts its effects primarily through interaction with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides . By inhibiting FAAH, this compound can modulate the levels of endocannabinoids and other bioactive lipids, thereby influencing various physiological processes .
Comparison with Similar Compounds
N-(2-iodoethyl)arachidonoylamide: Similar in structure but derived from arachidonic acid.
Linoleoyl Ethanolamide: Another linoleic acid derivative with a different functional group.
Uniqueness: N-(2-iodoethyl)linoleoylamide is unique due to its specific iodine substitution, which allows for radiolabeling and potential use in imaging applications . Its interaction with FAAH also distinguishes it from other linoleic acid derivatives .
Properties
Molecular Formula |
C20H36INO |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(9Z,12Z)-N-(2-iodoethyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C20H36INO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,22,23)/b7-6-,10-9- |
InChI Key |
WVKIJZMEKURTIW-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCI |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















